2H-1-Benzopyran-2-one, 7-amino-3-phenyl-

Catalog No.
S703999
CAS No.
4108-61-6
M.F
C15H11NO2
M. Wt
237.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2H-1-Benzopyran-2-one, 7-amino-3-phenyl-

CAS Number

4108-61-6

Product Name

2H-1-Benzopyran-2-one, 7-amino-3-phenyl-

IUPAC Name

7-amino-3-phenylchromen-2-one

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

InChI

InChI=1S/C15H11NO2/c16-12-7-6-11-8-13(10-4-2-1-3-5-10)15(17)18-14(11)9-12/h1-9H,16H2

InChI Key

IJCLOOKYCQWSJA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)N)OC2=O

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)N)OC2=O

Synthesis and Characterization:

2H-1-Benzopyran-2-one, 7-amino-3-phenyl, also known as 3-Phenyl-7-aminocoumarin, is a coumarin derivative that has been synthesized and characterized by various research groups. The most common synthesis method involves the Pechmann condensation of resorcinol with phenylacetic acid in the presence of concentrated sulfuric acid []. The resulting product can be further purified using techniques like column chromatography and recrystallization.

Biological Activities:

Research suggests that 3-Phenyl-7-aminocoumarin possesses various biological activities, making it a potential candidate for drug discovery. Studies have reported the following:

  • Antimicrobial activity: The compound has been shown to exhibit antibacterial and antifungal properties against various pathogens [, ].
  • Anticancer activity: Research suggests potential antitumor and antiproliferative effects against various cancer cell lines [, ].
  • Antioxidant activity: Studies indicate that 3-Phenyl-7-aminocoumarin possesses free radical scavenging and antioxidant properties [, ].

Other Applications:

Beyond its potential in drug discovery, 3-Phenyl-7-aminocoumarin may have applications in other fields:

  • Fluorescent probes: The compound exhibits fluorescence properties, making it a potential candidate for the development of fluorescent probes for various biological applications [].
  • Laser dyes: Research suggests the potential use of 3-Phenyl-7-aminocoumarin in the development of laser dyes [].

2H-1-Benzopyran-2-one, 7-amino-3-phenyl, also known as 3-phenylcoumarin, is a member of the coumarin family characterized by its benzopyran structure. The molecular formula of this compound is C15H11NO2, and it features a phenyl group at the 3-position and an amino group at the 7-position of the coumarin ring system. This compound is recognized for its diverse biological activities and potential applications in medicinal chemistry.

The chemical reactivity of 2H-1-benzopyran-2-one, 7-amino-3-phenyl is influenced by its functional groups. Key reactions include:

  • Coupling Reactions: The introduction of aryl groups can be achieved through oxidative C-H/C-H cross-coupling reactions, often utilizing palladium catalysts. These reactions allow for regioselective modifications at the coumarin framework .
  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further derivatization of the compound.
  • Condensation Reactions: The compound can undergo condensation with various aldehydes or ketones to form more complex structures, enhancing its pharmacological profile .

2H-1-benzopyran-2-one, 7-amino-3-phenyl exhibits a range of biological activities:

  • Antimicrobial Properties: Studies have demonstrated that this compound possesses significant antimicrobial activity against various pathogens, including bacteria and fungi .
  • Antioxidant Activity: The compound has shown potential as an antioxidant, which may contribute to its protective effects against oxidative stress-related diseases .
  • Anticancer Potential: Research indicates that derivatives of this compound may inhibit cancer cell proliferation and induce apoptosis in certain cancer lines, making it a candidate for further investigation in cancer therapy .

Several synthetic routes have been developed for the preparation of 2H-1-benzopyran-2-one, 7-amino-3-phenyl:

  • Direct Coupling Method: This involves the direct coupling of a phenyl group to a coumarin derivative using palladium-catalyzed methods. Conditions such as temperature and solvent choice are critical for optimizing yields .
  • Bicyclic System Construction: A common method involves constructing the coumarin skeleton from o-hydroxybenzenecarbonyls through condensation reactions with appropriate aldehydes or ketones .
  • Multicomponent Reactions: Advanced synthetic strategies may employ multicomponent reactions to build complexity in the molecular structure efficiently .

The applications of 2H-1-benzopyran-2-one, 7-amino-3-phenyl span various fields:

  • Medicinal Chemistry: Due to its biological activities, this compound serves as a lead structure for developing new pharmaceuticals targeting infectious diseases and cancer.
  • Natural Products Chemistry: As a naturally occurring scaffold in plants, it plays a role in traditional medicine and phytotherapy.
  • Analytical Chemistry: It can be utilized in chromatography for separating and identifying similar compounds due to its distinct properties .

Interaction studies involving 2H-1-benzopyran-2-one, 7-amino-3-phenyl have focused on:

  • Protein Binding Studies: Investigating how this compound interacts with various proteins can provide insights into its mechanism of action and therapeutic potential.
  • Enzyme Inhibition Studies: The ability of this compound to inhibit specific enzymes related to disease pathways has been explored, highlighting its potential as a drug candidate .

Several compounds share structural similarities with 2H-1-benzopyran-2-one, 7-amino-3-phenyl. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
7-HydroxycoumarinHydroxy group at position 7Known for strong antioxidant properties
CoumarinBasic coumarin structure without substitutionsFound in many plants; used in flavoring
4-MethylcoumarinMethyl group at position 4Exhibits fluorescence; used in photochemistry
6-AminocoumarinAmino group at position 6Potential antimicrobial properties

The uniqueness of 2H-1-benzopyran-2-one, 7-amino-3-phenyl lies in its specific combination of an amino group and a phenyl substituent on the coumarin ring, which enhances its biological activity compared to other derivatives.

XLogP3

2.9

Other CAS

4108-61-6

Wikipedia

7-Amino-3-phenyl-2-benzopyrone

General Manufacturing Information

2H-1-Benzopyran-2-one, 7-amino-3-phenyl-: INACTIVE

Dates

Last modified: 08-15-2023

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